2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride
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Overview
Description
2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C8H9BrFN·HCl It is a derivative of phenoxyethanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 4-bromo-2-fluorophenol with ethylene oxide to form 2-(4-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-bromo-2-fluorophenoxy)ethan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The amine group can react with carbonyl compounds to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted phenoxyethanamines.
Oxidation: Products include imines or oximes.
Reduction: Products include secondary amines.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)ethan-1-amine
- 2-(3-Bromo-4-fluorophenoxy)ethan-1-amine
- 1-(4-Bromo-2-fluorophenyl)ethan-1-amine
Uniqueness
2-(4-Bromo-2-fluorophenoxy)ethan-1-aminehydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
CAS No. |
2825006-74-2 |
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Molecular Formula |
C8H10BrClFNO |
Molecular Weight |
270.52 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
InChI Key |
ACZWWLCQUIXIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCN.Cl |
Origin of Product |
United States |
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